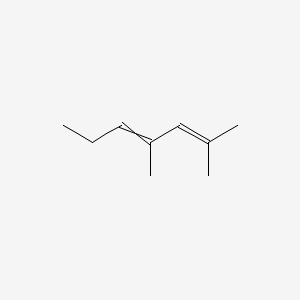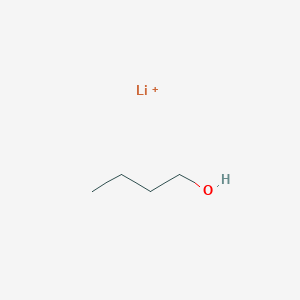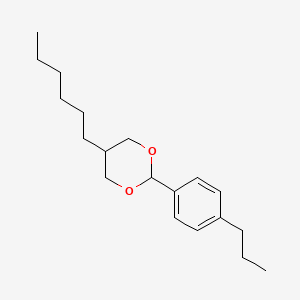
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of three methoxy groups, one methyl group, and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and methylation reactions. For example, the nitration of a precursor compound such as 1,2,4-trimethoxy-3-methylbenzene can be achieved using nitric acid in the presence of sulfuric acid as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the structure and function of biomolecules. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the nitro groups.
3,4,5-Trimethoxytoluene: Another benzene derivative with three methoxy groups and a methyl group but without nitro groups.
1,2,3-Trimethoxybenzene: Lacks both the methyl and nitro groups.
Uniqueness
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
77357-34-7 |
|---|---|
Molekularformel |
C10H12N2O7 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
1,2,4-trimethoxy-3-methyl-5,6-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O7/c1-5-8(17-2)6(11(13)14)7(12(15)16)10(19-4)9(5)18-3/h1-4H3 |
InChI-Schlüssel |
KOBSATKBZBOGQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)OC)[N+](=O)[O-])[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
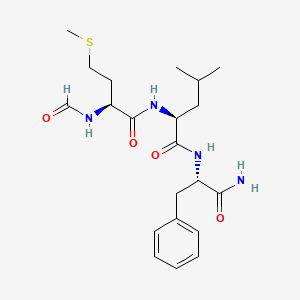

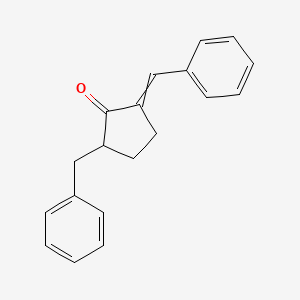
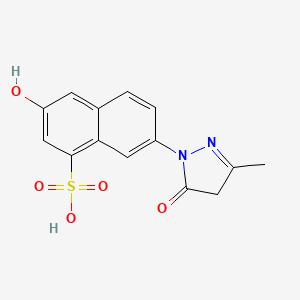
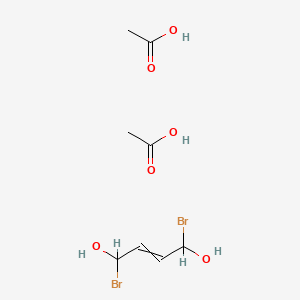
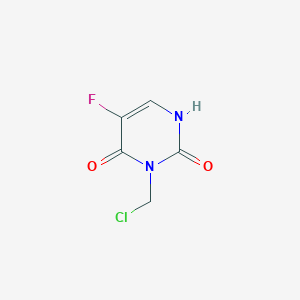
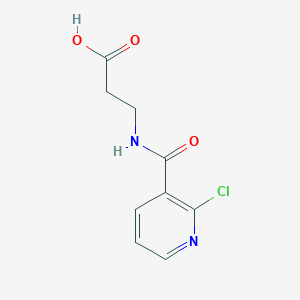
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
